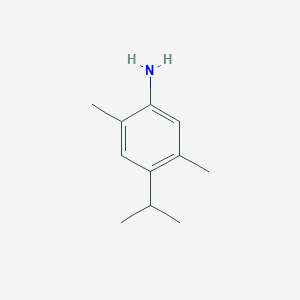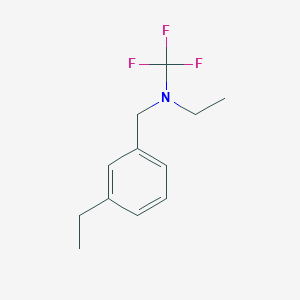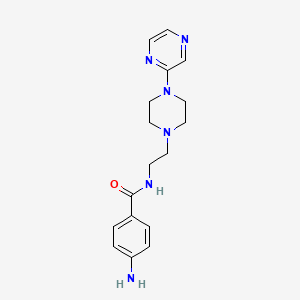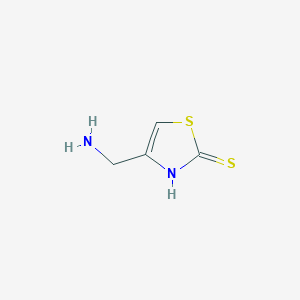
3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol is an organic compound that features a chloropyridine ring and an ethylamino group attached to a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and ethylamine.
Reaction Conditions: The reaction may involve nucleophilic substitution where the ethylamine reacts with 2-chloropyridine under basic conditions.
Intermediate Formation: The intermediate product is then subjected to further reactions to introduce the propanol group, possibly through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the propanol moiety can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloropyridine ring or to modify the ethylamino group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or modified amine products.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its interactions with biological targets such as enzymes or receptors.
Medicine
Pharmaceutical Development: Potential use in the development of drugs targeting specific diseases or conditions.
Industry
Chemical Industry: Used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloropyridin-3-yl)-3-(methylamino)propan-1-ol
- 3-(2-Chloropyridin-3-yl)-3-(propylamino)propan-1-ol
- 3-(2-Chloropyridin-3-yl)-3-(butylamino)propan-1-ol
Uniqueness
The uniqueness of 3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C10H15ClN2O |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
3-(2-chloropyridin-3-yl)-3-(ethylamino)propan-1-ol |
InChI |
InChI=1S/C10H15ClN2O/c1-2-12-9(5-7-14)8-4-3-6-13-10(8)11/h3-4,6,9,12,14H,2,5,7H2,1H3 |
Clé InChI |
JMBLUZPRFOXZNT-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CCO)C1=C(N=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-](/img/structure/B13950910.png)
![ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate](/img/structure/B13950938.png)




![2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)

![2-(2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13950960.png)
![3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950964.png)



